molecular formula C22H25ClN2O3 B2968810 N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091398-24-1

N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Cat. No.: B2968810
CAS No.: 1091398-24-1
M. Wt: 400.9
InChI Key: KXDJDQGAXQIRQP-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091398-24-1) is a synthetic oxalamide derivative of significant interest in medicinal chemistry and oncology research. This compound, with a molecular weight of 400.9 g/mol and molecular formula C22H25ClN2O3, is characterized by a unique bifunctional structure where the N1-position is substituted with a 2-chlorobenzyl group and the N2-position features a cyclopentylmethyl moiety bearing a 4-methoxyphenyl substituent . Oxalamide derivatives are a recognized class of compounds investigated for their potential as targeted cancer therapeutics. Research indicates that certain oxalamides function as prodrugs that can be selectively activated by the cytochrome P450 isoform CYP4F11, which is overexpressed in specific cancer cell lines . Upon metabolic activation, these compounds are converted into active inhibitors of Stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids that is essential for cancer cell proliferation and survival . This mechanism provides a potential strategy to selectively target SCD in tumor cells while minimizing systemic toxicity, offering a promising avenue for cancer research . The compound is supplied for research applications exclusively and is not intended for diagnostic or therapeutic use. Researchers can utilize this high-quality chemical for probe development, mechanism-of-action studies, and in vitro assays to further investigate lipid metabolism pathways in cancer biology.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-28-18-10-8-17(9-11-18)22(12-4-5-13-22)15-25-21(27)20(26)24-14-16-6-2-3-7-19(16)23/h2-3,6-11H,4-5,12-15H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDJDQGAXQIRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to form the chlorobenzyl intermediate.

    Cyclopentyl Derivative Formation: The intermediate is then reacted with a cyclopentyl derivative, such as 1-(4-methoxyphenyl)cyclopentylamine, under suitable conditions to form the desired cyclopentyl intermediate.

    Oxalamide Formation: Finally, the cyclopentyl intermediate is reacted with oxalyl chloride in the presence of a base to form the oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are typically employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution : The target compound’s 2-chlorobenzyl group contrasts with the 3- or 4-chlorophenyl substituents in analogs (e.g., Compounds 20, 81), which may influence steric and electronic interactions with biological targets .
  • Methoxy Positioning : The 4-methoxyphenyl group is conserved in multiple analogs (e.g., Compounds 20, 81), suggesting its role in modulating solubility or target engagement .

Antiviral Activity ():

  • Compound 13 : Inhibited HIV entry with IC₅₀ < 1 µM, attributed to the thiazole ring and 4-chlorophenyl group .
  • Compound 15 : Demonstrated improved solubility due to the 2-hydroxyethyl group on the thiazole moiety .

Enzyme Inhibition ():

  • Compound 20 : Inhibited stearoyl-CoA desaturase (SCD) via cytochrome P450 4F11 activation, with moderate potency (IC₅₀ ~10 µM) .
  • Compound 21 : Higher yield (83%) and potency due to 3-ethoxyphenyl substitution, suggesting alkoxy groups enhance metabolic stability .

Antimicrobial Activity ():

  • GMC-5 : Exhibited MIC values of 8–16 µg/mL against S. aureus and E. coli, linked to the isoindoline-dione core .

Structure-Activity Relationship (SAR) Trends

Chlorine Position : 4-Chlorophenyl (Compound 13) > 3-chlorophenyl (Compound 20) in antiviral potency, suggesting para-substitution optimizes target binding .

Methoxy Groups: 4-Methoxyphenyl enhances solubility and metabolic stability (Compound 81 vs. non-methoxy analogs) .

Rigid Linkers : Cyclopentyl (target) vs. ethyl (Compound 20) may reduce conformational entropy, improving binding kinetics.

Heterocycles : Thiazole (Compound 15) and pyridine (S336) rings contribute to target specificity and potency .

Biological Activity

N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • 2-chlorobenzyl group
  • 4-methoxyphenyl group
  • Oxalamide moiety

These structural characteristics contribute to its unique biological interactions and potential therapeutic effects. The molecular formula is C21H23ClN2O3C_{21}H_{23}ClN_{2}O_{3} with a molecular weight of 386.9 g/mol.

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biochemical responses. The oxalamide structure enhances the compound's ability to form hydrogen bonds, which is crucial for binding with biological macromolecules.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, in vitro assays have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In cellular assays, it has shown the ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyFindings
Study 1 Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; demonstrated MIC values ranging from 5 to 20 µg/mL.
Study 2 Evaluated anticancer effects on breast cancer cell lines; induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment.
Study 3 Explored the pharmacokinetics and bioavailability in animal models; showed promising absorption and distribution characteristics.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Reaction of 2-chlorobenzylamine with a suitable isocyanate.
  • Formation of the oxalamide through coupling reactions.
  • Purification via recrystallization or chromatography.

Q & A

Basic: What are the standard protocols for synthesizing N1-(2-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide and confirming its structure?

Answer:
Synthesis typically involves coupling reactions between activated oxalyl chloride intermediates and amine precursors. For example:

  • Step 1 : React 2-chlorobenzylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the N1-(2-chlorobenzyl)oxalyl chloride intermediate.
  • Step 2 : Couple with (1-(4-methoxyphenyl)cyclopentyl)methylamine in the presence of a base (e.g., triethylamine) to yield the final oxalamide .
    Structural Confirmation :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent integration (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl, methoxy singlet at δ ~3.8 ppm) .
  • Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular weight (e.g., calculated vs. observed [M+H]+^+) .

Advanced: How can reaction conditions be optimized to minimize dimerization or by-product formation during synthesis?

Answer:
Dimerization (e.g., 23% in ) can be mitigated by:

  • Stoichiometric Control : Use a 1:1 molar ratio of oxalyl chloride to amine to avoid excess reactive intermediates .
  • Temperature Modulation : Conduct reactions at low temperatures (0–5°C) to suppress side reactions .
  • Purification : Employ silica gel chromatography (e.g., hexane/EtOAc gradients) or preparative HPLC to isolate the monomeric product .
  • Additives : Introduce scavengers (e.g., molecular sieves) to sequester water or residual acids .

Basic: What analytical techniques are essential for confirming purity and structural integrity?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area) .
  • Melting Point : Determine consistency with literature values (e.g., sharp melting points >150°C indicate crystallinity) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for oxalamides in enzyme inhibition?

Answer:

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., methoxy → ethoxy, chlorobenzyl → fluorobenzyl) to probe steric/electronic effects .
  • Biological Assays : Test inhibitory activity (e.g., IC50_{50}) against target enzymes (e.g., soluble epoxide hydrolase) using fluorogenic substrates .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with catalytic sites .

Basic: How should researchers handle impurities or by-products during synthesis?

Answer:

  • By-Product Identification : Use LC-MS to detect dimers (e.g., m/z ≈ 2× monomer mass) or hydrolyzed products .
  • Chromatographic Resolution : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for baseline separation .
  • Stability Testing : Store compounds under inert atmospheres (N2_2) at −20°C to prevent degradation .

Advanced: What methodologies assess metabolic stability in preclinical studies?

Answer:

  • Liver Microsome Assays : Incubate compounds with human or rat microsomes (37°C, NADPH), then quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to evaluate isoform-specific interactions .
  • Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure free fraction .

Basic: What are critical considerations for solubility assays?

Answer:

  • Solvent Systems : Prepare stock solutions in DMSO (<1% final concentration) to avoid precipitation .
  • pH Variation : Test solubility in buffers (pH 1.2–7.4) using shake-flask methods with UV quantification .
  • Surfactant Use : Include polysorbate-80 (0.01–0.1%) to enhance aqueous solubility .

Advanced: How can computational tools aid in designing oxalamide inhibitors?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., GROMACS) to assess conformational stability .
  • QSAR Models : Corrogate substituent properties (e.g., logP, molar refractivity) with bioactivity data .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for virtual analogs .

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